N(6)-(dimethylallyl)adenosine 5'-monophosphate
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Overview
Description
“N(6)-(dimethylallyl)adenosine 5’-monophosphate” is a derivative of adenosine monophosphate (AMP), also known as 5’-adenylic acid . AMP is a nucleotide that consists of a phosphate group, the sugar ribose, and the nucleobase adenine . It plays an important role in many cellular metabolic processes, being interconverted to adenosine triphosphate (ATP) and adenosine diphosphate (ADP) .
Scientific Research Applications
Affinity Chromatography
N(6)-(dimethylallyl)adenosine 5'-monophosphate has been utilized in the field of affinity chromatography. A study by Seela and Waldek (1975) elaborates on a method for coupling ribonucleotides to polymers through their cis-diols, using this compound as a key component. This approach can be instrumental in the purification of certain classes of enzymes by affinity chromatography (Seela & Waldek, 1975).
Enzyme Systems
In enzyme systems, the compound has shown potential. Research by Singhal, Vijayvargiya, and Ling (1970) indicates that cyclic adenosine monophosphate, a related compound, can induce enzyme activities in seminal vesicles similar to testosterone, suggesting a link to androgenic hormones (Singhal, Vijayvargiya, & Ling, 1970).
Nucleotide Conformation Studies
Olsthoorn, Doornbos, de Leeuw, and Altona (1982) investigated the influence of the 2'-hydroxyl group and 6-N-methylation on the conformation of adenine dinucleoside monophosphates, which includes this compound. Their studies provide insights into the conformational behavior of these nucleotides in solution (Olsthoorn et al., 1982).
Novel Analog Synthesis
Jenny (1993) synthesized a novel uncharged analog of adenosine 3′,5′ -monophosphate, introducing modifications to increase membrane permeability and stability against enzymatic degradation. This research contributes to the development of new nucleotide analogs with potential applications in biology and medicine (Jenny, 1993).
Binding Assays
A paper by Gilman (1970) describes a protein binding assay for adenosine 3':5'-cyclic monophosphate, a compound related to this compound. This assay is based on the competition for protein binding and offers high sensitivity and simplicity, highlighting the potential applications in studying the interactions of these nucleotides with proteins (Gilman, 1970).
Drug Design
In the realm of drug design, Colby, Vanderveen, Strickler, Markham, and Goldstein (1999) presented the crystal structure of human type II inosine monophosphate dehydrogenase, a key enzyme in nucleotide synthesis. They included analogs of adenosine monophosphate in their study, which could inform the design of new drugs targeting nucleotide metabolism (Colby et al., 1999).
Properties
CAS No. |
20268-93-3 |
---|---|
Molecular Formula |
C15H22N5O7P |
Molecular Weight |
415.34 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C15H22N5O7P/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(22)11(21)9(27-15)5-26-28(23,24)25/h3,6-7,9,11-12,15,21-22H,4-5H2,1-2H3,(H,16,17,18)(H2,23,24,25)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
DUISZFLWBAPRBR-SDBHATRESA-N |
Isomeric SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)C |
SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)C |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)C |
Synonyms |
N(6)-(delta(2)-isopentenyl)adenosine 5'-monophosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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